![molecular formula C11H19NO3 B1404992 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane CAS No. 1389264-27-0](/img/structure/B1404992.png)
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Übersicht
Beschreibung
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, also known as tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate, is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its spirocyclic framework, which consists of a bicyclic system where two rings are connected through a single atom. The presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group further enhances its chemical versatility .
Vorbereitungsmethoden
The synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane typically involves several steps. One common synthetic route starts with the cyclization of appropriate precursors to form the spirocyclic core. The key steps include:
Cycloaddition Reactions: Thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates to form spirocyclic β-lactams.
Reduction: Reduction of the β-lactam ring using reducing agents such as alane to yield the desired spirocyclic amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistent production .
Analyse Chemischer Reaktionen
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., LiAlH4), and acidic conditions for deprotection (e.g., trifluoroacetic acid). Major products formed from these reactions include ketones, aldehydes, alcohols, and free amines .
Wissenschaftliche Forschungsanwendungen
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has found applications in various fields of scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is primarily related to its ability to act as a bioisostere of piperidine. By mimicking the structure and properties of piperidine, it can interact with similar molecular targets and pathways. This includes binding to receptors or enzymes that are typically targeted by piperidine-containing compounds, thereby exerting similar biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
1-Boc-6-oxa-1-azaspiro[3.3]heptane: This compound contains an oxygen atom in the spirocyclic ring, which can alter its chemical reactivity and biological properties.
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one:
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which provides a distinct set of chemical and biological properties .
Eigenschaften
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



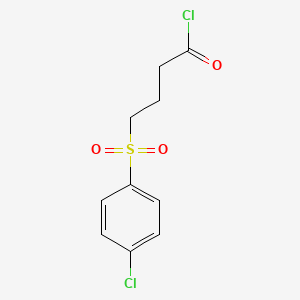


![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
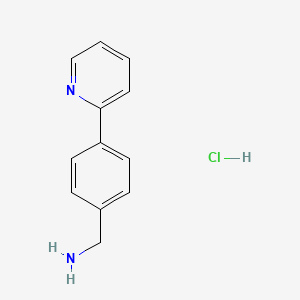
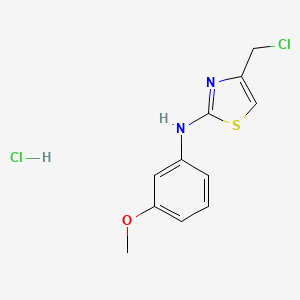
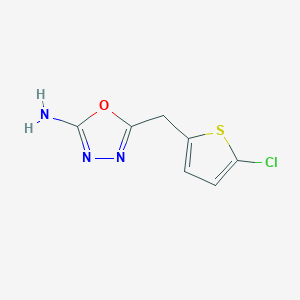

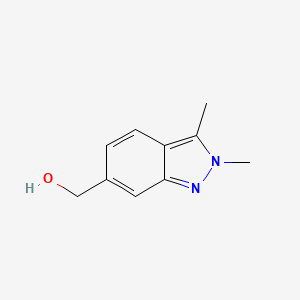
![5-Amino-2-methyl-2-azatricyclo[3.3.1.13,7]decan](/img/structure/B1404928.png)
![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)

![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
